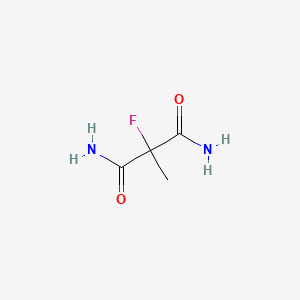
2-Fluoro-2-methylmalonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-methylmalonamide is a fluorinated organic compound with the molecular formula C4H7FN2O2. It is characterized by the presence of both a fluorine atom and an amide group, which contribute to its unique chemical properties. Fluorinated compounds are often of interest in medicinal chemistry due to their enhanced metabolic stability and ability to interact with biological receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent, such as silver fluoride, is used to replace a leaving group on the malonamide . The reaction is usually carried out under mild conditions to prevent the degradation of sensitive chemical groups.
Industrial Production Methods: Industrial production of 2-Fluoro-2-methylmalonamide may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The choice of fluorinating agent and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2-methylmalonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Silver fluoride is a common reagent for nucleophilic substitution reactions involving fluorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated amines .
Scientific Research Applications
2-Fluoro-2-methylmalonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and ability to interact with biological receptors make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-methylmalonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s ability to form stable interactions with these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
2-Fluoromalonamide: Similar in structure but lacks the methyl group.
2-Methylmalonamide: Similar but lacks the fluorine atom.
Fluorinated Pyridines: Share the fluorine atom but have a different core structure.
Uniqueness: 2-Fluoro-2-methylmalonamide is unique due to the combination of a fluorine atom and a methyl group on the malonamide backbone. This combination enhances its metabolic stability and ability to interact with biological targets, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
18283-30-2 |
|---|---|
Molecular Formula |
C4H7FN2O2 |
Molecular Weight |
134.11 g/mol |
IUPAC Name |
2-fluoro-2-methylpropanediamide |
InChI |
InChI=1S/C4H7FN2O2/c1-4(5,2(6)8)3(7)9/h1H3,(H2,6,8)(H2,7,9) |
InChI Key |
NQEIWNPZGSWKBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)(C(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


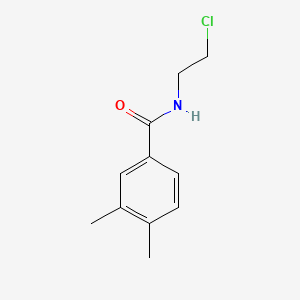
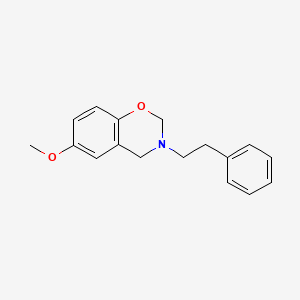
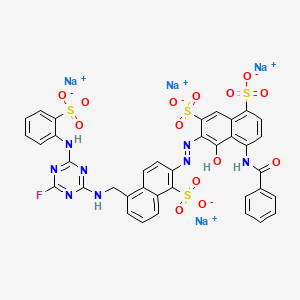
![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)
![(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol](/img/structure/B12792456.png)

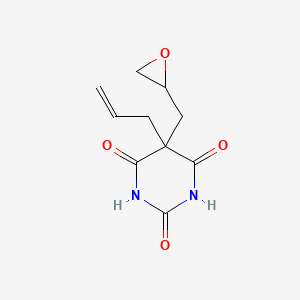
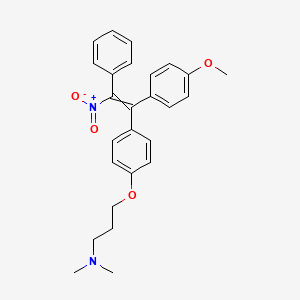
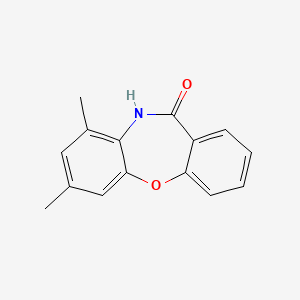
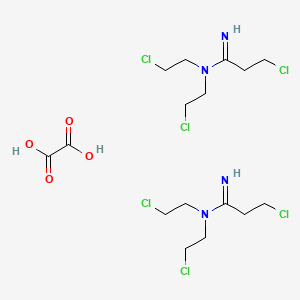
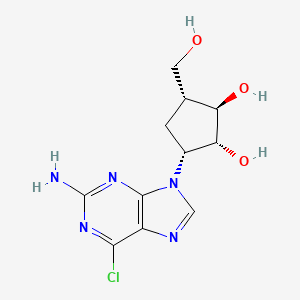
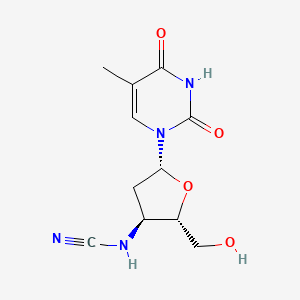
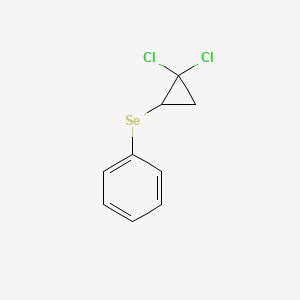
![1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine](/img/structure/B12792499.png)
